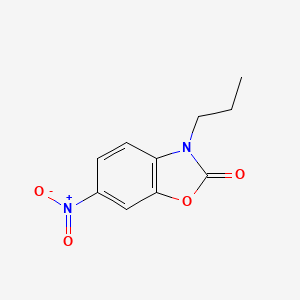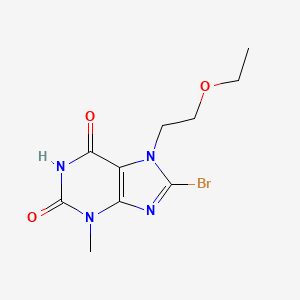![molecular formula C24H25ClN4O3S B2773540 N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111046-70-8](/img/structure/B2773540.png)
N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
Research on compounds with similar structural motifs, such as pyrimidin-2-ylsulfanyl acetamides, highlights the significance of molecular conformation and crystal structure in understanding their chemical behavior and potential applications. For instance, studies on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal that these molecules exhibit a folded conformation, stabilized by intramolecular hydrogen bonding, which could influence their reactivity and interaction with biological targets (Subasri et al., 2016) (Subasri et al., 2017).
Synthetic Applications
The acetamide moiety is a prevalent functional group in many pharmaceuticals and natural products. Research into reagents like p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and its analogs demonstrates their utility as equivalents of N-acetamide nucleophiles in synthetic chemistry. These reagents facilitate the production of substituted N-alkylacetamides and protected amines, which are key intermediates in the synthesis of various natural and pharmaceutical products (Sakai et al., 2022).
Anticancer and Anti-inflammatory Applications
The development of novel compounds derived from structural analogs of the specified compound shows promise in medicinal chemistry, particularly in the search for new anticancer and anti-inflammatory agents. For example, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines exhibit significant inhibitory activity against cyclooxygenase enzymes, with potential applications as analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, has led to the development of compounds with significant antimicrobial properties. Such research indicates the potential of structurally related compounds in contributing to the discovery of new antimicrobial agents, underscoring the relevance of this chemical class in addressing resistant microbial strains (Hossan et al., 2012).
Enzyme Inhibition
Compounds with a pyrimidin-2-ylsulfanyl motif have been studied for their potential as enzyme inhibitors, with implications for the treatment of diseases where enzyme dysregulation is a factor. For example, derivatives have been explored for their inhibitory effects on carbonic anhydrase isozymes, which play crucial roles in physiological processes such as respiration and pH balance (Gokcen et al., 2016).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c1-32-21-5-3-2-4-17(21)13-29-11-10-20-19(14-29)23(31)28-24(27-20)33-15-22(30)26-12-16-6-8-18(25)9-7-16/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVTXBRWONCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)
![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)

![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)

![2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2773479.png)